molecular formula C13H24N4OS B13738110 2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 132304-32-6

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B13738110
CAS No.: 132304-32-6
M. Wt: 284.42 g/mol
InChI Key: FJLMBOBVBQYDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with a complex structure that includes a thiadiazole ring

Preparation Methods

The synthesis of 2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the dipropylamino and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure. Additionally, it can be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the dipropylamino group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds that contain thiadiazole rings or dipropylamino groups Some similar compounds include 2-(Dipropylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and 2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Properties

CAS No.

132304-32-6

Molecular Formula

C13H24N4OS

Molecular Weight

284.42 g/mol

IUPAC Name

2-(dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H24N4OS/c1-4-7-12-15-16-13(19-12)14-11(18)10-17(8-5-2)9-6-3/h4-10H2,1-3H3,(H,14,16,18)

InChI Key

FJLMBOBVBQYDPF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN(CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.